3-(Difluoromethyl)pyrrolidine hydrochloride

Medicinal Chemistry Physicochemical Properties Fluorine Chemistry

3-(Difluoromethyl)pyrrolidine hydrochloride is a strategic fluorinated building block that modulates amine basicity (pKa 9.42 vs ~11.3 unsubstituted) and lipophilicity (LogP 0.44, LogD -2.47 at pH 7.4). The 3-substitution yields significantly lower LogD than the 2-isomer, offering a rational tool to reduce compound lipophilicity and mitigate phospholipidosis/hERG risks. Supplied as the racemic hydrochloride salt for enhanced aqueous solubility, it is ideal for CNS drug discovery requiring blood-brain barrier penetration and improved oral bioavailability. Request a quote today to advance your SAR studies.

Molecular Formula C5H10ClF2N
Molecular Weight 157.59 g/mol
CAS No. 1376176-56-5
Cat. No. B1433004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)pyrrolidine hydrochloride
CAS1376176-56-5
Molecular FormulaC5H10ClF2N
Molecular Weight157.59 g/mol
Structural Identifiers
SMILESC1CNCC1C(F)F.Cl
InChIInChI=1S/C5H9F2N.ClH/c6-5(7)4-1-2-8-3-4;/h4-5,8H,1-3H2;1H
InChIKeyKLYIIIVFEGRMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)pyrrolidine hydrochloride (CAS 1376176-56-5) Procurement Guide for Medicinal Chemistry Building Blocks


3-(Difluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₅H₁₀ClF₂N and a molecular weight of approximately 157.59 g/mol . It features a pyrrolidine ring substituted with a difluoromethyl (-CHF₂) group at the 3-position, a motif known to impart distinct physicochemical properties such as altered lipophilicity and basicity compared to non-fluorinated analogs [1]. The compound is commonly supplied as the hydrochloride salt, which enhances its aqueous solubility and handling characteristics for downstream synthetic applications .

Why 3-(Difluoromethyl)pyrrolidine hydrochloride Cannot Be Substituted by Non-Fluorinated Pyrrolidine Analogs


In drug discovery, the substitution of a non-fluorinated pyrrolidine with a 3-(difluoromethyl) variant is not a trivial exchange. The introduction of the -CHF₂ group significantly alters key molecular properties: it reduces the basicity (pKa) of the adjacent amine, modulates lipophilicity (LogP/LogD), and introduces unique conformational constraints due to stereoelectronic effects . These changes directly impact a compound's pharmacokinetic profile (e.g., membrane permeability, metabolic stability) and target binding interactions. A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that the number of fluorine atoms and their distance from the basic center are primary determinants of these property shifts, with pKa values varying by over 3 log units depending on the fluorination pattern [1]. Therefore, substituting 3-(Difluoromethyl)pyrrolidine hydrochloride with its non-fluorinated counterpart would fundamentally alter the lead molecule's drug-like properties and biological activity, rendering SAR optimization invalid.

Quantitative Differentiation of 3-(Difluoromethyl)pyrrolidine hydrochloride from Structural Analogs


Comparison of Basicity (pKa) Modulation Between 3-(Difluoromethyl)pyrrolidine and Non-Fluorinated Pyrrolidine

The introduction of a difluoromethyl group at the 3-position of pyrrolidine reduces its basicity. The predicted pKa of 3-(Difluoromethyl)pyrrolidine is 9.42±0.10 . In contrast, unsubstituted pyrrolidine has a much higher pKa of approximately 11.3 . This represents a reduction in basicity of nearly two log units. This decrease is consistent with the electron-withdrawing inductive effect of the gem-difluoro group and has been systematically confirmed for related difluorinated heterocyclic amines [1].

Medicinal Chemistry Physicochemical Properties Fluorine Chemistry

Comparison of Lipophilicity (LogP) Between 3-(Difluoromethyl)pyrrolidine and Its 2-Substituted Regioisomer

The position of the difluoromethyl group on the pyrrolidine ring significantly impacts lipophilicity. 3-(Difluoromethyl)pyrrolidine hydrochloride has a predicted LogP (free base) of 0.444 [1]. For comparison, its 2-substituted regioisomer, (2S)-2-(difluoromethyl)pyrrolidine, has a higher predicted LogP of 0.739 [2]. This indicates that substitution at the 3-position results in a less lipophilic molecule than substitution at the 2-position, potentially offering advantages in solubility and reduced non-specific binding.

Medicinal Chemistry ADME Physicochemical Properties

Impact on Oral Bioavailability in a nNOS Inhibitor Series via Gem-Difluorination

In a published medicinal chemistry campaign targeting neuronal nitric oxide synthase (nNOS), the introduction of a gem-difluoro (-CF₂-) group adjacent to an amino group in a pyrrolidine-containing inhibitor was shown to significantly improve oral bioavailability. The study reports that the difluorinated analog exhibited 22% oral bioavailability in rats, whereas the parent non-fluorinated compound had essentially no oral bioavailability [1]. This dramatic increase was attributed to the difluorination's effect of reducing amine basicity, thereby creating a monocationic species at physiological pH that is better able to permeate cell membranes. While the exact compound differs, this is a direct demonstration of the beneficial pharmacokinetic impact of the difluoromethyl motif in a pyrrolidine scaffold.

Neuroscience Drug Discovery Pharmacokinetics

Comparison of LogD (pH 7.4) Between 3-(Difluoromethyl)pyrrolidine and 2-Substituted Regioisomer

At physiological pH (7.4), the distribution coefficient (LogD) is a more relevant measure of lipophilicity than LogP. The predicted LogD at pH 7.4 for 3-(Difluoromethyl)pyrrolidine hydrochloride is -2.471 [1]. For its 2-substituted regioisomer, (2S)-2-(difluoromethyl)pyrrolidine, the predicted LogD at pH 7.4 is significantly higher at -0.046 [2]. This difference of over two log units indicates the 3-isomer is much more hydrophilic at physiological pH, which can translate to better solubility and a lower volume of distribution.

Medicinal Chemistry ADME Physicochemical Properties

Optimal Application Scenarios for 3-(Difluoromethyl)pyrrolidine hydrochloride in Drug Discovery


Design of CNS-Penetrant Drug Candidates

The reduced pKa of 9.42 compared to unsubstituted pyrrolidine (pKa ~11.3) makes 3-(Difluoromethyl)pyrrolidine hydrochloride an ideal building block for designing central nervous system (CNS) drug candidates. A lower amine pKa ensures a higher fraction of the compound is uncharged at physiological pH, which is a key requirement for crossing the blood-brain barrier [1]. Furthermore, its LogD (pH 7.4) of -2.471 [2] falls within a favorable range for CNS drugs, which typically benefit from moderate lipophilicity to balance passive permeability and solubility.

Optimization of Oral Bioavailability

A critical barrier in drug development is achieving sufficient oral absorption. The class-level evidence from gem-difluorinated pyrrolidine analogs demonstrates a profound improvement in oral bioavailability (from 0% to 22% F in rats) [1]. By incorporating 3-(Difluoromethyl)pyrrolidine hydrochloride into a lead scaffold, medicinal chemists can leverage the difluoromethyl group's ability to modulate amine basicity and improve membrane permeability, thereby increasing the likelihood of achieving oral activity in vivo.

Fine-Tuning Lipophilicity to Mitigate Off-Target Risks

Excessive lipophilicity is a common liability in drug candidates, leading to issues such as phospholipidosis, promiscuous binding, and hERG channel blockade. The 3-(difluoromethyl) substitution yields a significantly lower LogP (0.44) and LogD (pH 7.4) (-2.47) compared to the 2-substituted regioisomer (LogP 0.74, LogD -0.05) [REFS-3, REFS-4]. This allows researchers to select the 3-isomer as a strategic tool to reduce overall compound lipophilicity when the 2-isomer or non-fluorinated analogs push a candidate outside a desirable property space, thereby improving the safety and developability profile.

Building Block for Enantioselective Synthesis and SAR Studies

The pyrrolidine ring at the core of this building block contains a stereocenter at the 3-position. As a racemic hydrochloride salt, 3-(Difluoromethyl)pyrrolidine hydrochloride can serve as a versatile intermediate for exploring chiral space in medicinal chemistry. Its well-defined stereochemistry (once resolved) and the quantifiable impact of its difluoromethyl group on pKa and LogD [REFS-1, REFS-3] provide a rational basis for structure-activity relationship (SAR) investigations. Researchers can systematically evaluate how this specific structural feature influences target potency, selectivity, and ADME properties.

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